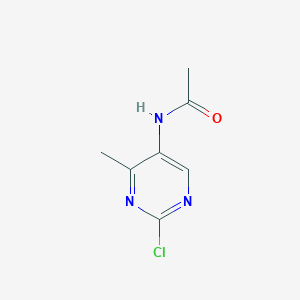

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide

Vue d'ensemble

Description

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is a chemical compound with the molecular formula C7H8ClN3O and a molecular weight of 185.61 g/mol . It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 2-position and a methyl group at the 4-position, along with an acetamide group at the 5-position . This compound is typically found as a white to yellow solid and is known for its various applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide typically involves the reaction of 2-chloro-4-methylpyrimidine with acetamide under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield . The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group at the 4-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with different functional groups.

Applications De Recherche Scientifique

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide has a wide range of applications in scientific research, including:

Mécanisme D'action

The mechanism of action of N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide can be compared with other similar compounds such as:

N-(5-Chloro-4-methylpyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

This compound derivatives: Various derivatives with different substituents at the 2-position or 4-position.

The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties .

Activité Biologique

N-(2-Chloro-4-methylpyrimidin-5-YL)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, linked to an acetamide functional group. This structure is crucial for its biological activity, influencing its interactions with biological targets.

Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study conducted on various synthesized chloroacetamides demonstrated effective antibacterial properties against several strains of bacteria, including:

- Escherichia coli (E. coli)

- Staphylococcus aureus (S. aureus)

- Pseudomonas aeruginosa (P. aeruginosa)

The results of the antimicrobial screening are summarized in Table 1:

| Compound Code | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |

|---|---|---|---|

| 3a | 7 | 16 | No zone |

| 3b | 26 | 23 | 25 |

| 3c | 30 | 35 | 36 |

| 3d | 27 | 29 | 30 |

| ... | ... | ... | ... |

This data illustrates that certain derivatives of this compound have significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In Vitro Cytotoxicity Studies

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. A study assessed its cytotoxic effects against various cancer cell lines, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- MDA-MB231 (breast cancer)

The cytotoxicity was measured using the IC50 value, which indicates the concentration required to inhibit cell viability by 50%. The findings are presented in Table 2:

| Cell Line | Compound Code | IC50 (µg/ml) |

|---|---|---|

| A549 | 2 | 44.34 |

| HeLa | 17 | 30.92 |

| MDA-MB231 | 2 | Active |

These results highlight that certain derivatives of this compound exhibit promising anticancer activity, outperforming standard reference drugs in some cases .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation, particularly in cancer cells . Further research is needed to elucidate these mechanisms fully.

Propriétés

IUPAC Name |

N-(2-chloro-4-methylpyrimidin-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c1-4-6(11-5(2)12)3-9-7(8)10-4/h3H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLBPXZVPNCUHGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1NC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630228 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

633328-96-8 | |

| Record name | N-(2-Chloro-4-methylpyrimidin-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.